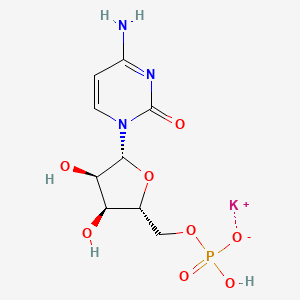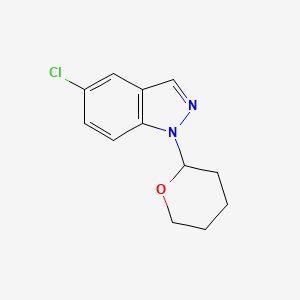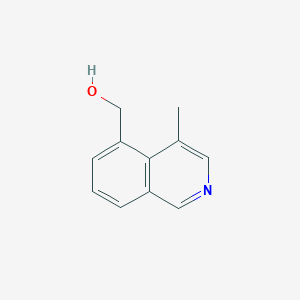![molecular formula C9H10O2 B12831622 [(2R,3R)-3-phenyloxiran-2-yl]methanol CAS No. 91465-28-0](/img/structure/B12831622.png)
[(2R,3R)-3-phenyloxiran-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R)-3-phenyloxiran-2-yl]methanol typically involves the epoxidation of allylic alcohols. One common method is the Sharpless asymmetric epoxidation, which uses titanium tetraisopropoxide and diethyl tartrate as catalysts in the presence of tert-butyl hydroperoxide . The reaction is carried out under mild conditions, usually at room temperature, to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes. For example, the use of Aspergillus fumigatus ZJUTZQ160 has been reported to produce the compound with high enantioselectivity and yield . This method is environmentally friendly and cost-effective, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
[(2R,3R)-3-phenyloxiran-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products Formed
Oxidation: Phenylacetaldehyde or phenylacetone.
Reduction: 1,2-diphenylethane-1,2-diol.
Substitution: Various alcohols and ethers depending on the nucleophile used.
Applications De Recherche Scientifique
[(2R,3R)-3-phenyloxiran-2-yl]methanol has diverse applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is utilized in the production of fine chemicals and agrochemicals.
Mécanisme D'action
The mechanism of action of [(2R,3R)-3-phenyloxiran-2-yl]methanol involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity underlies its use in enzyme inhibition and as a precursor in drug synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3S)-3-phenyloxiran-2-yl]methanol: The enantiomer of [(2R,3R)-3-phenyloxiran-2-yl]methanol, with similar chemical properties but different biological activities.
(2R,3R)-3-phenylglycidol: Another name for this compound, highlighting its glycidol structure.
(2R,3R)-3-phenyl-2-oxiranemethanol: A compound with a similar structure but different functional groups.
Uniqueness
This compound is unique due to its high enantioselectivity and reactivity, making it a valuable intermediate in asymmetric synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields further distinguish it from similar compounds .
Propriétés
Numéro CAS |
91465-28-0 |
|---|---|
Formule moléculaire |
C9H10O2 |
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
[(2R,3S)-3-phenyloxiran-2-yl]methanol |
InChI |
InChI=1S/C9H10O2/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-,9+/m1/s1 |
Clé InChI |
PVALSANGMFRTQM-BDAKNGLRSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@H]2[C@H](O2)CO |
SMILES canonique |
C1=CC=C(C=C1)C2C(O2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-aminopropanoyl)-1-[(E)-[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]imidazolidine-2,4-dione;hydrochloride](/img/structure/B12831554.png)

![2-((1-Methyl-1H-benzo[d]imidazol-2-yl)amino)propanenitrile](/img/structure/B12831557.png)
![(2R,6R)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B12831569.png)

![2-amino-N-[4-[4-[(2-aminoacetyl)amino]-2-nitrophenyl]sulfanyl-3-nitrophenyl]acetamide](/img/structure/B12831589.png)


![1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12831606.png)


![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-ol](/img/structure/B12831619.png)

